3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-3-11(15(19)20)8-13(9)17-14(18)10-4-6-12(16)7-5-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMAYEWALRDZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-4-methylbenzoic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid can be compared with similar compounds such as:
3-amino-4-chlorobenzoic acid: This compound has a similar structure but lacks the methyl group and the benzoyl amide linkage.
4-chlorobenzoyl chloride: This compound is a precursor in the synthesis of 3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid and has different reactivity due to the presence of the acyl chloride group.
The uniqueness of 3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid lies in its specific structural features, which confer distinct reactivity and applications in various fields of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
